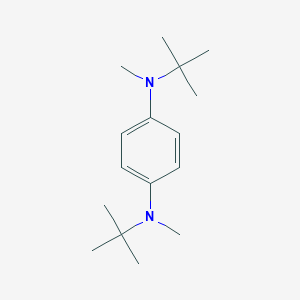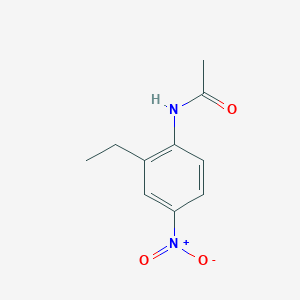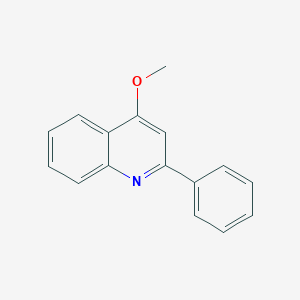
4-Methoxy-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-phenylquinoline is a natural product found in Lunasia amara with data available.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Agents :4-Methoxy-2-phenylquinoline derivatives have been identified as potent antiplatelet agents. One such derivative, 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant antiplatelet activity and was more active than indomethacin. The mechanism of action is thought to be through the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).
Antiproliferative Activity :Derivatives of this compound have shown antiproliferative activity, particularly against solid cancer cells such as breast and colon cancer. The antiproliferative effect is influenced by the position and nature of substituents on the quinoline ring, suggesting a structure-dependent mechanism (Chen et al., 2006).
Antitumor Agents :Certain 2-phenylquinolin-4-ones, related to this compound, have been evaluated for cytotoxic activity against tumor cell lines, with some analogues showing significant inhibitory activity. These compounds have potential as antitumor agents, with promising preclinical evaluations (Chou et al., 2010).
Inhibition of Tubulin Polymerization :Methoxy-substituted 2-phenylindoles, closely related to this compound, have been studied for their ability to inhibit tubulin polymerization. This action is a key mechanism in the cytostatic activity against cancer cells, similar to the effect of colchicine (Gastpar et al., 1998).
Corrosion Inhibition :Quinazoline derivatives, which include structures like this compound, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).
Blue Light-Emitting Phosphors for OLED :Derivatives of 2,4-diphenylquinoline, such as 2-(4-methoxy-phenyl)-4-phenyl-quinoline, have been synthesized and characterized for use as blue light-emitting organic phosphors in OLED devices. These compounds show potential for improving the stability and operating lifetime of electroluminescent devices (Dahule et al., 2015).
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28g/mol |
IUPAC-Name |
4-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3 |
InChI-Schlüssel |
CVJHRDUVYHASOG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



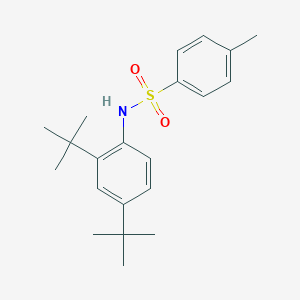
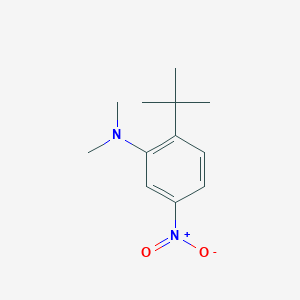

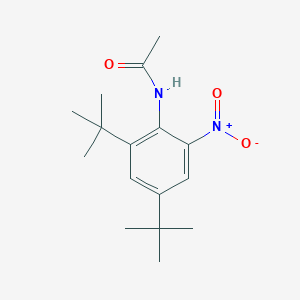


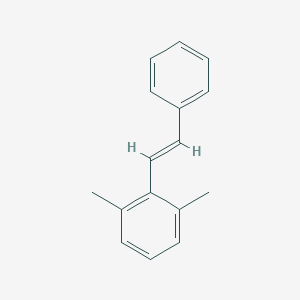
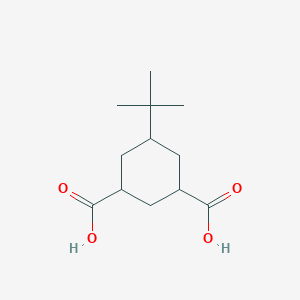

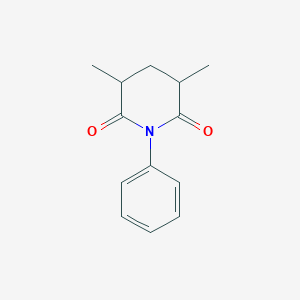
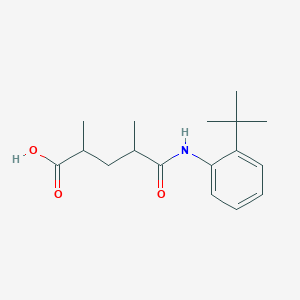
![Ethyl 4-[tert-butyl(methyl)amino]benzoate](/img/structure/B373637.png)
